![molecular formula C19H28N2O3 B248072 Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248072.png)

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

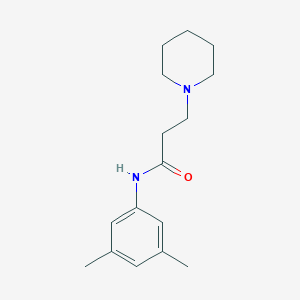

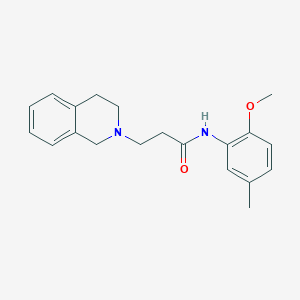

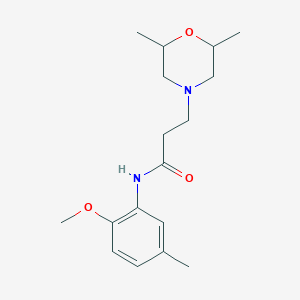

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate, also known as EDDP, is a synthetic compound that belongs to the class of piperidine derivatives. EDDP is a metabolite of methadone, a widely used opioid medication for the treatment of pain and opioid addiction. EDDP has gained attention in recent years due to its potential use in scientific research.

Wirkmechanismus

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate is believed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in pain perception and opioid tolerance. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in reward and mood regulation.

Biochemical and Physiological Effects:

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce opioid tolerance and dependence in rats. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been reported to have a longer half-life than methadone, which may contribute to its sustained pharmacological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in scientific research is its stability and specificity as a marker for methadone use. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate can be easily quantified in biological fluids using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). However, Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate is a synthetic compound that may not accurately reflect the metabolism and pharmacokinetics of methadone in humans. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also have off-target effects on other neurotransmitter systems, which may complicate its use as a research tool.

Zukünftige Richtungen

Future research on Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may focus on its potential as a therapeutic agent for pain and opioid addiction. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also be used as a tool to study the mechanisms of opioid tolerance and dependence. Further studies are needed to investigate the pharmacological properties and safety of Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in humans. Additionally, the development of novel analytical methods for the detection and quantification of Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in biological fluids may improve its utility in clinical and forensic settings.

Synthesemethoden

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate can be synthesized through the reaction of piperidine-4-carboxylic acid with 3-(3,4-dimethylanilino)-3-oxopropionic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been used in scientific research to study the metabolism and pharmacokinetics of methadone. It is also used as an internal standard in the analysis of methadone and its metabolites in biological fluids such as blood, urine, and saliva. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been shown to be a stable and reliable marker for methadone use in forensic toxicology and clinical settings.

Eigenschaften

Produktname |

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate |

|---|---|

Molekularformel |

C19H28N2O3 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C19H28N2O3/c1-4-24-19(23)16-7-10-21(11-8-16)12-9-18(22)20-17-6-5-14(2)15(3)13-17/h5-6,13,16H,4,7-12H2,1-3H3,(H,20,22) |

InChI-Schlüssel |

HQOMKYWUOQWZJM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |

Kanonische SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |

Löslichkeit |

49.9 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247992.png)

![3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247997.png)

![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248002.png)

![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248005.png)

![Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)

![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248008.png)

![1-[3-(2-Methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248009.png)